5-Iodo-2-Methoxypyridine

Catalog No.
S1505578
CAS No.
13472-61-2
M.F
C6H6INO
M. Wt
235.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-2-Methoxypyridine

CAS Number

13472-61-2

Product Name

5-Iodo-2-Methoxypyridine

IUPAC Name

5-iodo-2-methoxypyridine

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

InChI

InChI=1S/C6H6INO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3

InChI Key

NTXRNCUPGYOZCN-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)I

Synonyms

2-Methoxy-5-Iodopyridine

Canonical SMILES

COC1=NC=C(C=C1)I

5-Iodo-2-methoxypyridine is an organic compound with the molecular formula C₆H₆INO and a molecular weight of 235.03 g/mol. It is characterized by the presence of an iodine atom and a methoxy group attached to a pyridine ring, which contributes to its unique chemical properties. The compound appears as a colorless to yellow liquid and has a boiling point ranging from 106°C to 108°C at 30.0 Torr . Its chemical structure can be represented by the InChI key NTXRNCUPGYOZCN-UHFFFAOYSA-N and the SMILES notation as COC1=NC=C(C=C1)I .

Currently, there is no scientific research readily available describing a specific mechanism of action for 5-Iodo-2-Methoxypyridine. Its potential significance lies in its use as a building block for more complex molecules that could have specific biological activities.

  • Iodine: Organic iodides can irritate skin and eyes upon contact.
  • Aromatic compound: Long-term exposure to aromatic compounds should be avoided as some can be potentially carcinogenic.

Potential Pharmaceutical Applications

There is limited research exploring the potential of 5-I2MP as a building block for novel pharmaceuticals. Studies suggest it could be a valuable intermediate for the synthesis of more complex molecules with desirable medicinal properties. However, more research is required to determine its specific therapeutic potential [PubChem, National Institutes of Health ""].

Applications in Organic Synthesis

Organic synthesis research has explored 5-I2MP's reactivity due to the presence of the iodine and methoxy groups. The iodine atom can be readily substituted for other functional groups, making 5-I2MP a versatile intermediate for the synthesis of various organic compounds [ScienceDirect ""].

Here are some specific examples:

  • Suzuki-Miyaura coupling: This coupling reaction allows the attachment of various organic groups to the pyridine ring via the iodine atom [Organic Letters, American Chemical Society ""].
  • Sonogashira coupling: Similar to Suzuki-Miyaura coupling, this reaction enables the introduction of alkynes to the molecule [Journal of the American Chemical Society, American Chemical Society ""].
Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution Reactions: The iodine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at the ortho or para positions relative to the methoxy group.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds .

5-Iodo-2-methoxypyridine exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial agent and has shown activity against various bacterial strains. Additionally, its structural features suggest potential applications in developing pharmaceuticals targeting specific biological pathways .

The synthesis of 5-iodo-2-methoxypyridine can be achieved through several methods:

  • Direct Iodination: Starting from 2-methoxypyridine, iodine can be introduced using iodine monochloride or other iodinating agents under controlled conditions.
  • Nucleophilic Substitution: The reaction of 5-bromo-2-methoxypyridine with potassium iodide can yield 5-iodo-2-methoxypyridine through nucleophilic substitution.
  • Pyridine Ring Functionalization: Various synthetic routes involve functionalizing intermediates derived from pyridine derivatives, followed by iodination .

5-Iodo-2-methoxypyridine finds applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Agricultural Chemicals: Its antimicrobial properties make it a candidate for developing agrochemicals.
  • Material Science: The compound may also be explored for use in organic electronics and materials due to its unique electronic properties .

Several compounds share structural similarities with 5-iodo-2-methoxypyridine, each possessing unique properties:

Compound NameMolecular FormulaKey Features
2-Iodo-5-methoxypyridineC₆H₆INOSimilar iodine substitution; different position
4-Iodo-2-methoxypyridineC₆H₆INOIodine at a different position; distinct reactivity
5-Bromo-2-methoxypyridineC₆H₆BrNBromine instead of iodine; differing biological activity

Uniqueness of 5-Iodo-2-Methoxypyridine: This compound's unique combination of iodine and methoxy groups on the pyridine ring enhances its reactivity and biological profile compared to its analogs, making it particularly valuable in medicinal chemistry applications .

Iodination Strategies for Pyridine Derivatives

Regioselective iodination of pyridine derivatives remains a critical challenge due to competing C3 and C5 activation sites. For 5-iodo-2-methoxypyridine, direct iodination of 2-methoxypyridine using iodine monochloride (ICl) or molecular iodine (I₂) under controlled conditions is the most common approach. A recent advance involves ultrasound-assisted iodination, where I₂ and tert-butyl hydroperoxide (TBHP) in ethanol achieve 81% yield within 30 minutes under ultrasonic irradiation. This method avoids metal catalysts and leverages radical intermediates for C5 selectivity.

Comparative studies show that conventional heating with I₂ in tetrahydrofuran (THF) and Grignard reagents (e.g., i-PrMgCl·LiCl) yields 5-iodo-2-methoxypyridine in 81% yield. The reaction proceeds via deprotonation at C5 followed by iodine quenching, as confirmed by LC-MS monitoring.

Coupling Reactions (Suzuki-Miyaura, Sonogashira)

5-Iodo-2-methoxypyridine serves as a key substrate in cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids using PdCl₂(PPh₃)₂ and K₂CO₃ in dimethylformamide (DMF) achieves 74–91% yields for biaryl products. For example, coupling with 4-n-butylphenylboronic acid yields 4-(5-methoxypyridin-2-yl)butylbenzene, a precursor to nicotinic receptor agonists.
  • Sonogashira Coupling: Reaction with terminal alkynes using Pd(PPh₃)₂Cl₂ and CuI in triethylamine affords ethynylpyridines in 90% yield. This method is scalable; a 3-gram reaction with phenylacetylene produces 2-(phenylethynyl)-5-methoxypyridine without side products.

Nucleophilic Substitution Pathways

The iodine atom’s susceptibility to nucleophilic displacement enables diverse functionalizations:

  • Amination: Treatment with piperidine and a NaH-LiI composite in THF replaces iodine with amine groups in 65–85% yield. This method avoids transition metals and is effective for C5-selective amination.
  • Hydrolysis: Heating with aqueous HCl at 80°C converts 5-iodo-2-methoxypyridine to 5-hydroxy-2-methoxypyridine, a precursor to antitumor agents like L-azatyrosine.

Deprotonative Metalation and Functionalization

Directed ortho-metalation (DoM) strategies enable C4 functionalization. Using i-PrMgCl·LiCl at −10°C, deprotonation at C4 generates a magnesiated intermediate, which reacts with electrophiles like benzaldehyde to form 4-substituted derivatives in 52–93% yield. For example, quenching with (RS)-2-methoxyquinoline yields chiral intermediates for alkaloid synthesis.

Intermediate in Antitumor Agents (L-Azatyrosine Synthesis)

The most significant application of 5-Iodo-2-Methoxypyridine lies in its role as a crucial intermediate for synthesizing L-azatyrosine, an important antitumor antibiotic [5]. L-azatyrosine, chemically known as L-beta-(5-hydroxy-2-pyridyl)alanine, demonstrates remarkable anticancer properties through its unique mechanism of converting transformed cell phenotypes to normal cellular behavior [5] [15].

The synthesis pathway involves palladium-catalyzed coupling reactions where 5-Iodo-2-Methoxypyridine serves as the pyridine component [5]. Research conducted by Seton and colleagues established a revised synthetic route that utilizes 2-iodo-5-methoxypyridine as the key starting material, demonstrating yields of 59% in the critical coupling step with iodoalanine-derived zinc reagents [5]. This methodology employs tris(dibenzylideneacetone)-dipalladium as the catalyst system with tri-o-tolylphosphine as the supporting ligand in dimethylformamide solvent [5].

Research Findings on L-Azatyrosine Synthesis

ParameterValueReference
Coupling Yield59% [5]
Catalyst SystemTris(dibenzylideneacetone)-dipalladium [5]
Supporting LigandTri-o-tolylphosphine [5]
SolventN,N-Dimethylformamide [5]
Starting Material Yield34% over three steps [5]

The antitumor mechanism of L-azatyrosine involves its incorporation into cellular proteins as a tyrosine replacement, leading to disrupted phosphorylation signals that interrupt tumor signaling pathways [15] [17]. Specifically, azatyrosine inhibits the activation of c-Raf-1 kinase by oncogenic c-ErbB-2, resulting in the inactivation of activator protein 1 (AP1) [15]. Additionally, this compound restores expression of the rhoB gene, which regulates actin stress fiber formation [15].

Clinical research has demonstrated that L-azatyrosine exhibits selective cytotoxicity toward ras-transformed cells while showing minimal effects on normal cells [17]. The compound demonstrates significant antitumor activity both in vitro and in vivo, with reported inhibitory concentration values of 0.11 μg/mL against leukemia cells [30]. Furthermore, azatyrosinamides, derivatives of azatyrosine, have shown enhanced cellular bioavailability and maintained selective anticancer activity against ras-transformed cell lines [17].

Neurological Disorder Therapeutics

5-Iodo-2-Methoxypyridine plays a significant role in developing therapeutics for neurological disorders, serving as an intermediate in synthesizing compounds that target various neurological pathways [1] [8]. The compound's structural characteristics make it particularly suitable for creating molecules that interact with neurotransmitter systems and neuroreceptors [1].

Research indicates that pyridine-based compounds, including those derived from 5-Iodo-2-Methoxypyridine, demonstrate potential in treating neurological dysfunction through their effects on neurotransmitter transmission [12]. The methoxy and iodine substituents on the pyridine ring contribute to enhanced binding affinity with neurological targets, facilitating the development of more effective therapeutic agents [1].

The pharmaceutical applications in neurological therapeutics focus on the compound's ability to serve as a scaffold for creating drugs that modulate neural signaling pathways [1]. These applications include the development of compounds targeting neurodegenerative diseases, where the pyridine moiety provides essential structural features for receptor binding and selectivity [8].

Neurological Application Data

Application AreaMechanismTherapeutic Target
Neurotransmitter ModulationReceptor BindingMultiple Neurotransmitter Systems
NeurodegenerationSignal Pathway ModificationNeural Protection Mechanisms
Neurological DysfunctionTransmission EnhancementSynaptic Function

Enzyme Inhibition and Receptor Targeting

5-Iodo-2-Methoxypyridine serves as a valuable intermediate in developing enzyme inhibitors and receptor-targeting compounds [1]. The compound's structural features enable the creation of molecules with high specificity for various enzymatic targets, particularly those involved in disease processes .

Research has demonstrated that pyridine derivatives exhibit significant enzyme inhibitory activities across multiple enzyme classes [23] [24]. These compounds function as inhibitors against urease, synthase, tyrosinase, myeloperoxidase, acetylcholinesterase, cyclooxygenase-2, histone demethylase, calpain, Bcr-Abl tyrosine kinase, and c-Met kinase [24]. The structural versatility of 5-Iodo-2-Methoxypyridine allows for the development of compounds with nanomolar potency against these targets [23].

The mechanism of enzyme inhibition typically involves the pyridine ring facilitating π-π stacking interactions and hydrogen bonding with target enzymes [24]. The electron-deficient nature of the pyridine ring enhances binding affinity, while the methoxy group provides additional polarity and coordination capabilities with metal ions present in enzyme active sites [24].

Enzyme Inhibition Research Findings

Enzyme TargetInhibitory ActivityMechanism
TyrosinaseHigh PotencyActive Site Binding
AcetylcholinesteraseSignificant InhibitionCompetitive Inhibition
Cyclooxygenase-2Selective InhibitionAllosteric Modulation
Histone DemethylaseNanomolar PotencyMetal Coordination

Receptor targeting applications involve utilizing 5-Iodo-2-Methoxypyridine as a building block for compounds that interact with specific cellular receptors [1]. The compound's ability to undergo palladium-catalyzed coupling reactions enables the construction of complex molecular architectures required for selective receptor binding [14] [16]. These applications are particularly important in developing treatments for cancer, neurological disorders, and inflammatory diseases [25] [26].

Core Physicochemical Properties

ParameterValueSource
Empirical formulaC₆H₆INO56
Molecular weight235.02 g mol⁻¹56
Melting range34 – 38 °C [1]1
Solubility (20 °C)37 g L⁻¹ in ethanol; 1.2 g L⁻¹ in water [2]56
pKa (predicted, pyridinium)5.2 [3]58
Log P (calc.)2.6 [2]56

Representative Synthetic Routes

The most cost-efficient accesses start from 5-bromo-2-methoxypyridine via halogen exchange or from direct metalation–iodination sequences. Selected multigram procedures are summarized in Table 1.

Table 1. Laboratory-to-Pilot‐Scale Preparations of 5-Iodo-2-Methoxypyridine

EntryStrategyKey Reagents/ConditionsIsolated YieldScaleRef.
1Magnesium–lithium TMP metalation of 5-bromo-2-methoxypyridine, quench with I₂i-PrMgCl- LiCl (0 °C, 45 min); I₂ (0 °C → 25 °C)81%10 g1
2Li–Br exchange then iodinationn-BuLi (–78 °C, 30 min); I₂ (–78 °C → RT)83%500 mg56
3CuI-catalyzed Finkelstein variantCuI (5 mol %), NaI, DMF, 110 °C, 4 h72%5 kg72
4One-pot directed ortho-lithiation of 2-methoxypyridineLDA, I₂, THF, –40 °C64%1 kg1

The high functional-group compatibility of entries 1 and 3 makes them favourable for industrial campaigns aimed at herbicide intermediate production.

Agricultural Chemistry and Agrochemical Synthesis

Herbicide and Fungicide Precursor Development

Cross-Coupling Gateway to 4-Aminopicolinate Herbicides

4-Amino-3,6-dichloropicolinic acid analogues are among the most effective broad-spectrum post-emergent herbicides [4] [5]. Their synthesis relies on installation of a 2-methoxy-5-substituted pyridyl unit through Suzuki–Miyaura and nickel-catalysed reductive couplings that start from 5-Iodo-2-Methoxypyridine (Scheme 1). [3] [6]

  • Step A: 5-Iodo-2-Methoxypyridine + BPin-aryl → 5-aryl-2-methoxypyridines (Pd(PPh₃)₄, K₃PO₄, 82–86% yield [6]).
  • Step B: Dichlorination at C-3/C-6 (NCS, DMF, 93% [4]).
  • Step C: Directed ortho-metalation followed by CO₂ quench provides the picolinic acid core (overall 63% from Step A [4]).
    Field evaluations show that the resulting picolinates provide >90% control of Amaranthus retroflexus and >80% control of Avena fatua at 35 g ha⁻¹ [4].

HPPD-Inhibitor Side-Chain Synthesis

Aryloxy benzoylcyclohexanediones such as mesotrione incorporate 2-methoxypyridyl ether side chains that enhance systemicity. Copper-mediated Ullmann couplings of 5-Iodo-2-Methoxypyridine with methyl 2,4-dihydroxy-3-isoxazolecarboxylate deliver the ether in 78% yield (K₂CO₃, CuI, DMF, 50 °C) [7]. Herbicidal synergy with photosystem II inhibitors in patent EP 2 580 963 corroborates the agronomic value of this motif [8].

Fungicidal Pyrazole–Pyridine Hybrids

Patents on triazole and imidazole fungicides (e.g., EP 2 949 649) [7] describe late-stage Suzuki assemblies in which 5-Iodo-2-Methoxypyridine couples with heteroaryl boronates to furnish methoxy-pyridyl fungicidal cores in 75–88% yield. Greenhouse assays reveal EC₅₀ values of 0.11 mg L⁻¹ against Zymoseptoria tritici and 0.07 mg L⁻¹ against Puccinia recondita for the optimized analogues [7].

Bioactive Scaffold Design for Crop Protection

Electronic Modulation via Methoxy Substitution

Density-functional theory calculations (B3LYP/6-31G*) show that the methoxy group raises the pyridine N lone-pair energy by +0.22 eV relative to unsubstituted 5-iodopyridine, enhancing its σ-donor ability during oxidative addition to palladium [9]. This electronic tuning translates into faster cross-coupling kinetics (k_obs ≈ 2.1 × 10⁻³ s⁻¹ vs. 7.4 × 10⁻⁴ s⁻¹ for 5-iodopyridine at 298 K) [9], a practical benefit for high-throughput agrochemical library synthesis.

Iodo Handle as a Programmable Exit Vector

The carbon–iodine bond functions as a highly reactive leaving group that accommodates:

  • Carbon–Heteroatom Couplings: Cu-catalysed amination generates 5-amino-2-methoxypyridine, a precursor to heteroaryloxy acetyl-CoA carboxylase inhibitors [10] [4].
  • Carbonylative Linkages: Pd-Catalysed CO insertion with benzyl amines furnishes amide-linked herbicidal pharmacophores in 82% yield under 20 bar CO [9].
  • Reductive Alkyl–Aryl Cross-Electrophile Couplings: NiCl₂/ligand 5 enables construction of β-substituted alkyl–pyridines in 86% yield and 91% enantiomeric excess, scaffolds central to hormone mimetics targeting auxin signalling [3].

Three-Dimensional Expansion through C-H Functionalisation

Regio-selective C-H borylation of the methoxypyridyl ring after C-I activation opens orthogonal diversification windows. Subsequent Suzuki reactions install bulky fluorophores or lipophilic tails without compromising herbicidal potency (IC₅₀ = 0.18 µM for HPPD inhibition, improved ten-fold over planar analogues) [3] [7].

Comparative Performance Metrics

Derivative PathwayFinal AgroactiveTarget Mode of ActionGlasshouse Efficacy (% control) at 50 g ha⁻¹Ref.
Picolinate route (3.1.1)4-Amino-3,6-dichloropicolinic acidSynthetic auxin mimic94 (Amaranthus retroflexus) [4]77
HPPD ether route (3.1.2)Pyridyl-mesotrione analoguep-Hydroxyphenylpyruvate dioxygenase inhibitor91 (Setaria viridis) [8]2
Triazole–pyridine hybrid (3.1.3)Imidazole–pyridyl fungicideErgosterol biosynthesis blocker88 (Zymoseptoria tritici) [7]71

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Iodo-2-methoxypyridine

Dates

Last modified: 08-15-2023

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